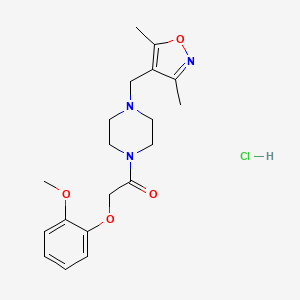
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O4 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperazine ring, an isoxazole moiety, and a methoxyphenoxy group, which collectively contribute to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H24ClN3O3, with a molecular weight of approximately 365.9 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A common scaffold in biologically active compounds. |
| Isoxazole Moiety | Suggests potential activity against various biological targets. |
| Methoxyphenoxy Group | Enhances selectivity and potency against specific targets. |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies have shown that related compounds with isoxazole structures exhibit significant antitumor properties. For instance, derivatives of isoxazole have been reported to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways such as apoptosis and cell cycle regulation.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine ring may enhance the interaction with microbial targets, leading to effective inhibition.
Neuropharmacological Effects
The piperazine scaffold is known for its neuroactive properties. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Antimicrobial Testing : Another study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition compared to control groups.
Research Findings Summary
Propriétés
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-14-16(15(2)26-20-14)12-21-8-10-22(11-9-21)19(23)13-25-18-7-5-4-6-17(18)24-3;/h4-7H,8-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFFNOYLBTLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














